molecular formula C16H20N4O3 B2995136 tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate CAS No. 1698489-09-6

tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Cat. No. B2995136
CAS RN: 1698489-09-6
M. Wt: 316.361
InChI Key: FYFIPJSBHIYVCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The azetidine ring is a three-membered ring, which is likely to introduce some strain into the molecule. The presence of the nitrogen atoms in the pyridine and oxadiazole rings could also have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the heterocyclic rings could affect its solubility in different solvents .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has shown that silylmethyl-substituted aziridine and the corresponding azetidine, which share structural motifs with tert-Butyl 3-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate, react efficiently with nitriles and carbonyl substrates. This leads to the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products. The azetidine rearranges efficiently to the pyrrolidine skeleton involving migration of silicon under specific conditions. The tert-butyldiphenylsilylmethyl function, latent to the CH2OH group, controls not only the regioselectivity of aziridine and azetidine cleavage but also the relative stereochemistry of the substituents in the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their potential antitumor activity. These compounds were designed to modify the lipophilicity to improve the transport of bioactive units through the cell wall barrier. In vitro anti-cancer activity was assessed, showing good potency for certain compounds, which exhibited mean IC50 values indicating their effectiveness against cancer cell lines (Maftei et al., 2016).

Enzymatic C-Demethylation

The compound 1-[2-(5-tert-Butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133), which shares a similar structural framework with this compound, underwent enzymatic C-demethylation in rat liver microsomes. This study highlights the metabolic pathways of such compounds, which is crucial for understanding their biotransformation and potential biological effects (Yoo et al., 2008).

Medicinal Chemistry Applications

Research into the synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs bearing various moieties demonstrates the versatility of this compound-related compounds. These analogs have been tested for antitumor activity, revealing the potential for the development of new therapeutic agents (Maftei et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

tert-butyl 3-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)22-15(21)20-9-11(10-20)8-13-18-14(19-23-13)12-6-4-5-7-17-12/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIPJSBHIYVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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